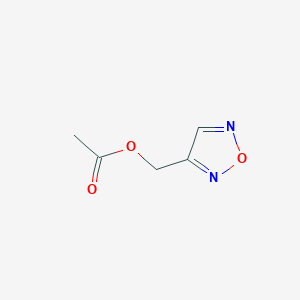

1,2,5-Oxadiazol-3-ylmethyl acetate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,5-oxadiazol-3-ylmethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-4(8)9-3-5-2-6-10-7-5/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTCHWDCNMPNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NON=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Analytical Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For 1,2,5-Oxadiazol-3-ylmethyl acetate (B1210297), with a molecular formula of C₅H₆N₂O₃, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error providing strong evidence for the correct elemental composition.

For 1,2,5-Oxadiazol-3-ylmethyl acetate, a similar approach would be employed. The expected monoisotopic mass and the anticipated charged species in HRMS are presented in the table below.

Table 1: Theoretical HRMS Data for this compound (C₅H₆N₂O₃)

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 143.0451 |

| [M+Na]⁺ | 165.0270 |

| [M-H]⁻ | 141.0306 |

This table presents the theoretical exact masses for common adducts of this compound. These values serve as the benchmark for experimental HRMS measurements.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be observed. The IR spectrum of this compound is expected to exhibit distinct peaks corresponding to its key functional groups: the ester carbonyl (C=O), the C-O single bonds of the ester, the C=N and N-O bonds of the oxadiazole ring, and the C-H bonds of the methyl and methylene (B1212753) groups.

Drawing parallels from related structures, the IR spectrum of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine showed characteristic peaks for N-H stretching, C-H stretching, and C=N bonds. mdpi.comresearchgate.net Similarly, studies on other oxadiazole derivatives have identified characteristic absorption bands. scispace.com Based on these precedents, the expected IR absorption bands for this compound are summarized below.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Ester C=O | 1750 - 1735 | Stretch |

| Oxadiazole Ring | 1650 - 1550 | C=N Stretch |

| 1450 - 1350 | N-O Stretch | |

| Ester C-O | 1300 - 1000 | Stretch |

| C-H (sp³) | 3000 - 2850 | Stretch |

This table outlines the anticipated IR absorption frequencies for the principal functional groups within this compound, aiding in the interpretation of experimental spectra.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are vital for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) is a rapid, simple, and versatile technique used for the qualitative analysis of a sample. It is particularly useful for monitoring the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product spot. For this compound, a suitable TLC method would involve spotting a solution of the compound onto a silica (B1680970) gel plate and developing it with an appropriate mobile phase.

The choice of mobile phase is critical for achieving good separation. A common mobile phase for compounds of medium polarity, such as esters, is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. scispace.comresearchgate.net The ratio of these solvents can be adjusted to optimize the retention factor (Rf) of the target compound. Visualization of the spots can be achieved under UV light (typically at 254 nm) or by using a staining reagent such as potassium permanganate (B83412) or anisaldehyde. nih.gov

Table 3: Representative TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm), Potassium Permanganate stain |

This table provides an example of a typical TLC method that could be employed for the analysis of this compound. The exact mobile phase composition may require optimization.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. For this compound, a reversed-phase HPLC method would likely be the most suitable approach. In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. A UV detector is commonly used for the detection of oxadiazole-containing compounds. osti.govnih.gov By constructing a calibration curve with standards of known concentration, HPLC can be used for the accurate quantification of this compound.

Table 4: Illustrative HPLC Method for this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table outlines a potential HPLC method for the analysis of this compound. Method development and validation would be necessary to establish optimal conditions for specific analytical needs.

Computational Chemistry and Theoretical Investigations of 1,2,5 Oxadiazol 3 Ylmethyl Acetate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are pivotal in defining the fundamental nature of 1,2,5-Oxadiazol-3-ylmethyl acetate (B1210297) at an atomic level. These methods provide a lens into the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) Applications for Ground State Geometries and Energies

Table 1: Representative Calculated Geometric Parameters for the Furazan (B8792606) Ring

This table displays theoretical data for the parent 1,2,5-oxadiazole ring, which is the core of 1,2,5-Oxadiazol-3-ylmethyl acetate. The actual parameters for the full compound would be influenced by the substituent.

| Parameter | Method/Basis Set | Calculated Value | Experimental Value |

|---|---|---|---|

| C-C Bond Length (Å) | B3LYP/6-31G(d) | 1.423 | 1.421 |

| C-N Bond Length (Å) | B3LYP/6-31G(d) | 1.304 | 1.301 |

| N-O Bond Length (Å) | B3LYP/6-31G(d) | 1.378 | 1.380 |

| C-N-O Angle (°) | B3LYP/6-31G(d) | 105.9 | 106.1 |

| N-O-N Angle (°) | B3LYP/6-31G(d) | 110.6 | 110.5 |

Ab Initio Methods for Electronic Property Predictions

Ab initio calculations, which are derived directly from theoretical principles, offer a high level of accuracy for predicting electronic properties. Methods such as Møller-Plesset perturbation theory (MP2) have been compared with DFT for their ability to model the structures of 1,2,5-oxadiazoles. researchgate.net These computations can determine key electronic features like the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. For the parent furazan, the dipole moment is significant, calculated to be around 3.38 D. chemicalbook.com

Prediction of Molecular Descriptors and Physicochemical Parameters

Molecular descriptors are numerical values that characterize the properties of a molecule, providing a bridge between its structure and its physicochemical behavior.

Topological Polar Surface Area (TPSA) and LogP Determinations

Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are crucial descriptors for predicting a molecule's transport properties. TPSA is calculated from the surface areas of polar atoms and is a good predictor of membrane permeability. LogP measures the lipophilicity of a compound. While specific, experimentally-verified values for this compound are not published, they can be estimated using computational models based on its structure. For the parent 1,2,5-oxadiazole, the TPSA is 38.9 Ų and the calculated XLogP3 is 0.2. nih.gov The addition of the methyl acetate group would increase both the TPSA and LogP values.

Rotatable Bond Count and Conformational Flexibility Analysis

The number of rotatable bonds is a simple yet effective measure of a molecule's conformational flexibility. For this compound, there are several single bonds outside the rigid oxadiazole ring that can rotate, including the C-C and C-O bonds of the acetate moiety. This gives the molecule a degree of flexibility, allowing it to adopt various conformations. A conformational analysis would involve mapping the potential energy surface as these bonds are rotated to identify the most stable conformers and the energy barriers between them. The parent furazan ring itself has a rotatable bond count of zero, highlighting its rigidity. nih.gov

Table 2: Predicted Physicochemical Properties for this compound and its Core Structure

| Compound | TPSA (Ų) | XLogP3 | Rotatable Bond Count |

|---|---|---|---|

| 1,2,5-Oxadiazole (Furazan) | 38.9 | 0.2 | 0 |

| This compound | Estimated > 38.9 | Estimated > 0.2 | Estimated 3-4 |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to investigate how chemical reactions proceed. By modeling the reaction pathway, chemists can study the formation of transient species like intermediates and transition states. For heterocycles like 1,2,5-oxadiazoles, DFT calculations are used to explore reaction mechanisms, such as their synthesis via cyclization or their subsequent chemical transformations. researchgate.netresearchgate.net For example, a study on the hydrolysis of the ester group in this compound would involve computationally locating the transition state structure for the attack of water on the carbonyl carbon and calculating the activation energy for this step. This information is key to understanding the compound's stability and reactivity under various conditions.

Computational Elucidation of Cyclization Pathways

The formation of the 1,2,5-oxadiazole ring, also known as a furazan, is a fundamental process in the synthesis of compounds like this compound. Computational chemistry provides powerful tools to elucidate the intricate mechanisms of these cyclization reactions. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping out potential reaction pathways, identifying transition states, and calculating activation energies to determine the most energetically favorable route.

One common pathway investigated computationally is the cyclization starting from organic nitriles. researchgate.net These studies analyze the transformation steps, which can involve intermediates and various reagents, to understand the precise sequence of bond formations leading to the stable five-membered heterocyclic ring. researchgate.net For instance, quantum-chemical calculations can be used to model the transformation of functional groups, such as amines and nitriles, into the core oxadiazole structure. researchgate.net By calculating properties like solid-state enthalpy of formation for different intermediates and products, researchers can predict the stability and energetic properties of the resulting compounds. researchgate.net

Different computational methods and basis sets are often compared to ensure the accuracy of the predictions. The choice of method can influence the calculated geometric parameters and energies, making methodological validation a key part of the investigation. researchgate.net The insights gained from these computational models are crucial for optimizing reaction conditions, improving yields, and designing synthetic routes for novel 1,2,5-oxadiazole derivatives.

Table 1: Computational Methods in Cyclization Pathway Analysis

| Computational Method | Focus of Investigation | Key Outputs | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction mechanisms, transition state analysis. | Activation energies, reaction coordinates, optimized geometries. | researchgate.netresearchgate.net |

| Ab initio Methods (e.g., MP2) | High-accuracy calculation of molecular structures and energies. | Electronic structure, molecular orbital energies. | researchgate.net |

| Quantum-Chemical Calculations | Analysis of functional group transformations. | Enthalpy of formation, predicted crystal density. | researchgate.net |

| 1,3-Dipolar Cycloaddition Modeling | Elucidation of cycloaddition reaction pathways. | Regioselectivity, stereoselectivity, transition state structures. | chim.it |

Theoretical Investigations of Reactivity and Selectivity

Theoretical investigations are critical for predicting the reactivity and selectivity of 1,2,5-oxadiazole derivatives. These studies use computational models to understand the electronic properties of the molecule, which govern its interactions with other chemical species. The 1,2,5-oxadiazole ring possesses distinct electronic characteristics, including nucleophilic nitrogen atoms and electrophilic carbon atoms, and its reactivity can be finely tuned by the nature of its substituents. chim.it

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP). MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps provide an intuitive guide to where a molecule is likely to engage in electrostatic interactions, predicting sites for both nucleophilic and electrophilic attack. For the 1,2,5-oxadiazole nucleus, these calculations can rationalize the observed reactivity at different ring positions and the influence of attached functional groups, such as the methyl acetate group in this compound. researchgate.net

Table 2: Theoretical Parameters for Reactivity Prediction

| Parameter | Description | Implication for Reactivity | Reference |

|---|---|---|---|

| HOMO Energy & Distribution | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack. | nih.gov |

| LUMO Energy & Distribution | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. | nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. | nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the molecular surface. | Predicts sites for electrostatic interactions, nucleophilic and electrophilic attack. | researchgate.net |

| Atomic Charges | Calculated charge on individual atoms. | Quantifies local electrophilicity or nucleophilicity. | chim.it |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how a ligand, such as a 1,2,5-oxadiazole derivative, might interact with a macromolecular target, typically a protein. nih.govnih.gov These methods provide detailed, atom-level insights into the binding process, predicting the preferred orientation of the ligand within the target's binding site and the nature of the intermolecular interactions that stabilize the complex. nih.govnih.gov

The process begins with molecular docking, where computational algorithms "dock" the ligand into the target's active site, generating numerous possible binding poses. nih.gov These poses are then scored based on functions that estimate the binding affinity. This step helps to identify the most plausible binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that anchor the ligand. nih.govmdpi.com For instance, docking studies on oxadiazole derivatives have been used to understand their fit within the binding sites of various enzymes. nih.govnih.gov The UCSF Chimera tool is one example of software used to prepare and visualize these docking experiments. nih.gov

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-target complex over time. acs.orgacs.org MD simulations model the motion of every atom in the system by solving Newton's equations of motion, providing a dynamic view of the interaction. nih.gov Researchers analyze trajectories from these simulations to evaluate the stability of the binding pose, the persistence of key intermolecular interactions, and the conformational changes in both the ligand and the target upon binding. acs.orgacs.org This provides a more realistic and rigorous assessment of the ligand's potential to interact with its target. acs.org

Table 3: Overview of Molecular Docking and Dynamics Simulation

| Technique | Purpose | Typical Inputs | Key Outputs | Reference |

|---|---|---|---|---|

| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a target. | 3D structures of ligand and target protein (from PDB). | Binding poses, docking scores, intermolecular interactions (H-bonds, hydrophobic, etc.). | nih.govnih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Assesses the stability and dynamics of the ligand-target complex. | Docked complex structure, force field parameters, solvent model. | RMSD, RMSF, interaction energy, hydrogen bond analysis, conformational changes over time. | acs.orgacs.org |

Reactivity and Chemical Transformations of 1,2,5 Oxadiazol 3 Ylmethyl Acetate

Chemical Transformations of the Acetate (B1210297) Ester Moiety

The acetate ester group in 1,2,5-Oxadiazol-3-ylmethyl acetate is the primary site for several important chemical transformations, including hydrolysis, transesterification, and reactions at the alpha-carbon. The electron-withdrawing nature of the adjacent 1,2,5-oxadiazole ring is expected to have a significant influence on the reactivity of the ester.

Hydrolysis under Acidic and Basic Conditions

The hydrolysis of an ester involves its cleavage into a carboxylic acid and an alcohol. libretexts.orglibretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Under acidic conditions , the hydrolysis of this compound is a reversible reaction that leads to the formation of acetic acid and (1,2,5-oxadiazol-3-yl)methanol (B2524584). The reaction is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst. libretexts.org The protonation of the carbonyl oxygen of the ester makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. ucalgary.ca

Basic hydrolysis , also known as saponification, is an irreversible process that yields an alcohol and a carboxylate salt. libretexts.org Treatment of this compound with a strong base, such as sodium hydroxide (B78521), results in the formation of (1,2,5-oxadiazol-3-yl)methanol and sodium acetate. The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxide ion attacks the carbonyl carbon. ucalgary.ca The presence of the electron-withdrawing 1,2,5-oxadiazole ring is anticipated to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to simple alkyl acetates. studentdoctor.net

| Condition | Reactants | Products | Key Features |

| Acidic Hydrolysis | This compound, Water, Acid Catalyst (e.g., H₂SO₄) | Acetic acid, (1,2,5-Oxadiazol-3-yl)methanol | Reversible, requires heat |

| Basic Hydrolysis (Saponification) | This compound, Strong Base (e.g., NaOH) | Acetate Salt (e.g., Sodium Acetate), (1,2,5-Oxadiazol-3-yl)methanol | Irreversible, proceeds to completion |

Transesterification Reactions with Alcohol Nucleophiles

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. For this compound, reaction with a different alcohol (R-OH) would lead to the formation of a new ester and (1,2,5-oxadiazol-3-yl)methanol.

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the incoming alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and the use of a large excess of the reactant alcohol can drive the reaction to completion.

Base-catalyzed transesterification is typically carried out using an alkoxide base corresponding to the desired alcohol. The alkoxide acts as a potent nucleophile, attacking the ester carbonyl. masterorganicchemistry.com

The choice of catalyst and reaction conditions allows for the synthesis of a variety of esters from this compound. The general reaction is as follows:

This compound + R-OH (Catalyst) <=> R-acetate + (1,2,5-Oxadiazol-3-yl)methanol

| Catalyst Type | Typical Reagents | Reaction Environment |

| Acid | H₂SO₄, TsOH | Excess of the new alcohol (R-OH) |

| Base | NaOR, KOR | Anhydrous conditions |

Reactions at the Alpha-Carbon of the Acetate Group

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses acidic protons. The acidity of these protons is enhanced by the electron-withdrawing effect of the carbonyl group. fiveable.me This allows for the formation of a resonance-stabilized enolate ion upon treatment with a strong base. The electron-withdrawing 1,2,5-oxadiazole ring is expected to further increase the acidity of these alpha-protons, facilitating enolate formation.

Once formed, the enolate of this compound can act as a nucleophile in various reactions, such as:

Alkylation: Reaction with an alkyl halide to form a new carbon-carbon bond at the alpha-position.

Aldol-type reactions: Addition to aldehydes or ketones to form β-hydroxy esters.

These reactions provide a pathway to more complex molecules starting from this compound. The general scheme for enolate formation and subsequent reaction is depicted below:

1,2,5-Oxadiazol-3-CH₂-O-C(=O)-CH₃ (Strong Base) -> [1,2,5-Oxadiazol-3-CH₂-O-C(=O)-CH₂]⁻ (Electrophile) -> 1,2,5-Oxadiazol-3-CH₂-O-C(=O)-CH₂-E

Reactions of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring is an aromatic heterocycle that exhibits distinct reactivity patterns. It is generally considered to be an electron-withdrawing ring system, which influences its susceptibility to electrophilic and nucleophilic attack. researchgate.net

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution is a characteristic reaction of many aromatic compounds. However, the 1,2,5-oxadiazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. chemicalbook.comresearchgate.net Therefore, forcing conditions are typically required for such reactions to occur. When substitution does happen, the position of attack is influenced by the directing effects of the existing substituent. For this compound, the substituent is at the 3-position, and any electrophilic attack would likely occur at the 4-position.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the ring.

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

The specific conditions required and the feasibility of these reactions on this compound would require experimental investigation.

Nucleophilic Attack and Ring-Opening Processes

The electron-deficient nature of the 1,2,5-oxadiazole ring makes it susceptible to nucleophilic attack, which can lead to substitution or ring-opening.

Nucleophilic Aromatic Substitution (SNA_r): If a good leaving group is present on the ring, it can be displaced by a nucleophile. While the parent compound does not have an obvious leaving group on the ring, derivatives could be synthesized to undergo such reactions.

Ring-Opening Reactions: Strong nucleophiles can attack the carbon or nitrogen atoms of the oxadiazole ring, leading to its cleavage. For instance, treatment with strong reducing agents can result in ring cleavage. The specific products of such reactions would depend on the nature of the nucleophile and the reaction conditions. For example, some oxadiazole systems have been shown to undergo ring-opening upon reaction with nucleophiles like hydrazine. organic-chemistry.org

Oxidation Reactions Leading to N-Oxides (Furoxans)

The oxidation of a 1,2,5-oxadiazole (also known as a furazan) to its corresponding N-oxide, a furoxan (1,2,5-oxadiazole 2-oxide), is not a straightforward or common transformation. rsc.org Direct oxidation of the furazan (B8792606) ring system is generally considered a challenging and inefficient method for the synthesis of furoxans. rsc.org

Furoxans are a class of compounds that are structurally characterized by an N-oxide group on the 1,2,5-oxadiazole ring. rsc.org This N-oxide moiety significantly influences the electronic properties and reactivity of the molecule, often enhancing its biological activity or energetic properties. nih.govnih.gov Due to the difficulty in direct oxidation, furoxans are typically prepared through independent synthetic routes. rsc.org

Common methods for the synthesis of furoxans include:

Dimerization of nitrile oxides: This is a classical and widely used method for forming the furoxan ring. wikipedia.org

Oxidative cyclization of α-dioximes: This involves the dehydration and cyclization of 1,2-dione dioximes in the presence of an oxidizing agent. organic-chemistry.orgnih.gov

Deoxygenation of precursor compounds: In some cases, furoxans can be synthesized from other heterocyclic systems through deoxygenation reactions. nih.gov

Therefore, while the N-oxide of this compound is a valid chemical structure, its synthesis would likely proceed through a multi-step process starting from different precursors rather than by direct oxidation of the parent furazan. The inherent stability of the furazan ring towards many common oxidizing agents makes this transformation unfavorable. nih.gov

Reduction Pathways of the Heterocyclic Core

The 1,2,5-oxadiazole ring, while generally stable, can undergo reduction under specific conditions, typically leading to the cleavage of the heterocyclic core. The outcome of the reduction is highly dependent on the reducing agent employed and the substituents on the ring.

Treatment of 1,2,5-oxadiazoles with strong reducing agents, such as lithium aluminum hydride (LiAlH₄) , can result in the reductive cleavage of the ring. rsc.org This process breaks the N-O and N-C bonds within the heterocycle, leading to the formation of acyclic, amino-substituted fragments. For this compound, this would involve the reduction of the ester group in addition to the ring opening.

Another important reduction pathway, particularly relevant to the broader class of oxadiazoles (B1248032), is the deoxygenation of the corresponding N-oxides (furoxans) back to the furazan form. This reaction is effectively a reduction of the N-oxide bond and is commonly achieved using trivalent phosphorus compounds like triethyl phosphite. rsc.org

Catalytic hydrogenation can also be employed for the reduction of heterocyclic systems, although the conditions required can be forcing, especially for aromatic heterocycles like 1,2,5-oxadiazole. wordpress.com The selectivity of the reduction would also be a consideration, as the acetate ester group could also be susceptible to reduction under certain hydrogenation conditions.

| Reducing Agent | Substrate | Primary Products | Reaction Type |

| Lithium Aluminum Hydride (LiAlH₄) | 1,2,5-Oxadiazole derivatives | Acyclic amino compounds | Ring Cleavage |

| Triethyl Phosphite (P(OEt)₃) | 1,2,5-Oxadiazole N-oxides (Furoxans) | 1,2,5-Oxadiazoles (Furazans) | Deoxygenation |

| H₂/Catalyst (e.g., PtO₂) | Aromatic Heterocycles | Reduced ring systems | Catalytic Hydrogenation |

Stability Studies Under Various Environmental Conditions

The stability of this compound under different environmental stressors such as heat and light is a critical aspect of its chemical profile. These studies reveal the conditions under which the compound remains intact and the pathways through which it degrades.

Thermal Stability and Decomposition Pathways

1,2,5-oxadiazole derivatives are known to undergo thermal decomposition, often requiring elevated temperatures. thieme-connect.de The thermal fragmentation of the furazan ring typically proceeds through the cleavage of the O1-N2 and C3-C4 bonds. thieme-connect.de This fragmentation pattern results in the formation of two nitrile-containing fragments.

For an asymmetrically substituted furazan like this compound, thermolysis would be expected to yield a nitrile and a nitrile oxide. Specifically, the decomposition would likely produce acetonitrile (B52724) and a nitrile oxide derived from the acetate-bearing portion of the molecule. The presence of substituents on the ring can influence the decomposition temperature, with more strained ring systems decomposing at lower temperatures. thieme-connect.de Energetic materials based on the furazan structure are of particular interest, and their decomposition is often studied using techniques like Differential Scanning Calorimetry (DSC) to determine exothermic decomposition temperatures. researchgate.net

| Compound Type | Decomposition Temperature Range (°C) | Primary Decomposition Products |

| General 3,4-Disubstituted 1,2,5-Oxadiazoles | > 200 | Nitrile and Nitrile Oxide Fragments |

| Acenaphtho[1,2-c] nih.govwikipedia.orgnih.govoxadiazole | < 200 | Nitrile and Nitrile Oxide Fragments |

| 2-Azidophenyl-substituted compounds | Varies (e.g., 120-250) | Benzoxazoles, Furoxanes |

Note: The decomposition temperatures are approximate and can vary significantly based on the specific substituents and experimental conditions.

Photochemical Stability and Degradation Profiles

The photochemical behavior of oxadiazole isomers, including 1,2,5-oxadiazoles, has been a subject of investigation. Irradiation with ultraviolet (UV) light can induce various transformations, including isomerizations and rearrangements. nih.govchim.it

For some 1,2,4-oxadiazole (B8745197) derivatives, UV irradiation can lead to photoisomerization, forming other heterocyclic systems like 1,3,4-oxadiazoles, or can result in the formation of open-chain products, especially in the presence of a nucleophilic solvent. rsc.org Theoretical studies on 1,2,4-oxadiazole suggest that these photorearrangements can proceed through conical intersections, leading to various photoisomers. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,2,5 Oxadiazole Derivatives

General Principles of Structure-Activity Relationships in Heterocyclic Chemistry

Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. In heterocyclic chemistry, key principles involve modifying a lead compound's structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. This is often achieved by altering substituents on the heterocyclic core, which can influence the molecule's size, shape, electronics, and lipophilicity. acs.orgnih.gov The introduction of different functional groups can lead to varied interactions with biological targets, such as enzymes and receptors. mdpi.com

The 1,2,5-oxadiazole ring is a unique scaffold due to its electron-poor nature, arising from the presence of two pyridine-type nitrogen atoms and one furan-type oxygen atom. nih.gov This characteristic makes the ring generally stable to metabolic degradation and allows it to serve as a bioisosteric replacement for other groups like esters and amides, thereby improving the metabolic profile of a drug candidate. researchgate.netnih.gov

Influence of Substituent Effects on the 1,2,5-Oxadiazole Core

The biological activity of 1,2,5-oxadiazole derivatives is significantly modulated by the nature and position of substituents on the heterocyclic ring. mdpi.com These substituents can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can profoundly impact the reactivity and binding affinity of 1,2,5-oxadiazole derivatives. For instance, in a series of antiplasmodial 1,2,5-oxadiazoles, the introduction of electron-withdrawing groups was found to be a key factor in their activity. iiarjournals.org Specifically, in a study of N-(4-phenyl-1,2,5-oxadiazol-3-yl) substituted amides, a trifluoromethyl group (an electron-withdrawing substituent) was shown to be important for significant inhibitory activity. iiarjournals.org

Steric factors, which relate to the size and shape of the substituents, also play a crucial role. The bulkiness of a substituent can either promote or hinder the binding of the molecule to its target. For example, in the development of antitrypanosomal agents based on 1,2,5-oxadiazole N-oxides, the lipophilic-hydrophilic balance, which is influenced by the size and nature of the substituents, was found to be important for their biological effectiveness. acs.orgnih.gov

The position of functional groups on the 1,2,5-oxadiazole ring is critical in determining the molecule's biological activity. Different substitution patterns can lead to significant variations in efficacy and selectivity. A study on antiplasmodial 3,4-disubstituted 1,2,5-oxadiazoles demonstrated that the antiplasmodial activity and selectivity are highly dependent on the substitution pattern of the 4-phenyl moiety. mdpi.com For example, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide showed high in vitro activity against Plasmodium falciparum. mdpi.com This highlights the positive impact of a 4-(3,4-dialkoxyphenyl) substitution on the activity of these compounds. mdpi.com

Bioisosteric Replacements of the 1,2,5-Oxadiazol-3-yl Moiety in Related Systems

Bioisosterism, the replacement of a part of a molecule with another group having similar physical or chemical properties, is a widely used strategy in drug design. researchgate.netmdpi.com The 1,2,5-oxadiazole ring system has been successfully employed as a bioisostere for other functional groups.

The 4-hydroxy-1,2,5-oxadiazol-3-yl group has been investigated as a non-classical bioisostere of the carboxylic acid function. nih.govnih.gov This moiety has been incorporated into analogues of gamma-aminobutyric acid (GABA) and glutamate (B1630785) to probe their activity at their respective receptors. researchgate.netnih.gov

In a study focused on ionotropic glutamate receptors (iGluRs), a series of compounds where the distal carboxylic acid group of glutamate and its homologues was replaced by the 4-hydroxy-1,2,5-oxadiazol-3-yl group were synthesized and evaluated. researchgate.netcore.ac.uknih.govacs.org The results showed that this moiety is a useful bioisostere at all three classes of iGluRs (NMDA, AMPA, and kainate receptors), being integrated into both agonists and antagonists. researchgate.netcore.ac.ukacs.org For example, the glutamate analogue, (+)-10, was found to be a potent, though unselective, AMPA receptor preferring agonist. researchgate.netcore.ac.uknih.gov In contrast, the aspartate analogue 12 showed good affinity exclusively at NMDA receptors. researchgate.netcore.ac.uknih.gov

The electronic characteristics of the 4-hydroxy-1,2,5-oxadiazole-3-yl substructure are thought to be responsible for stabilizing the putative bioactive conformation at the GABAA receptor subtype. nih.gov

Table 1: Activity of Glutamate Analogues with 4-Hydroxy-1,2,5-Oxadiazol-3-yl Bioisostere at iGluRs researchgate.netcore.ac.uk

| Compound | Target Receptor | Activity | Potency (EC50 or Affinity) |

|---|---|---|---|

| (+)-10 (Glu analogue) | AMPA (iGluR2) | Agonist | 10 µM |

| 12 (Asp analogue) | NMDA | Good Affinity | - |

| (+)-15 & (+)-18 (Higher Glu homologues) | iGluR2 / NR1/NR2A | Weak Agonist / Weak Antagonist | - |

| (-)-15 & (-)-18 (Higher Glu homologues) | NR1/NR2A | Selective Antagonist | Higher potency than (+) isomers |

This table is based on data presented in the referenced articles.

Design Strategies for 1,2,5-Oxadiazole Analogues Based on Computational SAR

Computational methods are increasingly used to guide the design of new drug candidates. Structure-based virtual screening and molecular docking are powerful tools for identifying novel scaffolds and optimizing lead compounds. nih.gov

In one study, a combination of structure-based virtual screening and a quantitative FRET-based assay led to the identification of 1,2,5-oxadiazoles as a new class of inhibitors for SENP2, a SUMO-specific protease. nih.gov The virtual screening protocol involved identifying small molecules with shape and electrostatic properties similar to the substrate, followed by molecular docking to prioritize candidates for experimental testing. nih.gov This approach successfully identified two scaffolds containing a 1,2,5-oxadiazole core with IC50 values of 5.9 µM and 3.7 µM. nih.gov

These computational approaches, combined with traditional SAR studies, provide a rational basis for the design of novel and more potent 1,2,5-oxadiazole-based therapeutic agents. nih.govacs.orgresearchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of 1,2,5-oxadiazole derivatives has traditionally relied on methods such as the cyclization of α-dioximes. However, current research is geared towards the development of more efficient, sustainable, and versatile synthetic strategies. nih.govresearchgate.netbenthamdirect.com Future efforts in the synthesis of 1,2,5-Oxadiazol-3-ylmethyl acetate (B1210297) and its analogs are likely to focus on several key areas:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of 1,2,5-oxadiazole derivatives could lead to higher yields and purity of 1,2,5-Oxadiazol-3-ylmethyl acetate.

Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, is a promising avenue for more efficient and selective syntheses. These catalysts could enable milder reaction conditions and a broader substrate scope.

Green Chemistry Approaches: The use of environmentally benign solvents, reagents, and energy sources is a growing priority in chemical synthesis. Future synthetic routes for this compound will likely incorporate principles of green chemistry to minimize environmental impact. A review of synthetic strategies for 1,2,5-oxadiazoles highlights various methods like cycloaddition, dimerization, cyclodehydration, condensation, thermolysis, nitration, oxidation, and ring-conversion. nih.govresearchgate.net

| Synthetic Strategy | Description | Potential Advantages |

| Cycloaddition | Formation of the oxadiazole ring through the reaction of a nitrile oxide with a suitable dipolarophile. | High regioselectivity and stereoselectivity. |

| Dimerization | Dimerization of nitrile oxides to form the 1,2,5-oxadiazole N-oxide (furoxan) ring. | A common and well-established method. |

| Cyclodehydration | Intramolecular cyclization of α-dioximes with dehydration to form the oxadiazole ring. | Readily available starting materials. |

| Condensation | Condensation reactions of suitable precursors to build the heterocyclic ring. | Versatile for introducing various substituents. |

Advanced Characterization Methodologies and Data Interpretation

A thorough understanding of the structural and electronic properties of this compound is crucial for its development and application. While standard characterization techniques provide valuable information, advanced methodologies can offer deeper insights.

Future research will likely involve the application of more sophisticated analytical techniques, including:

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques such as COSY, HSQC, and HMBC can provide unambiguous assignment of proton and carbon signals, which is essential for confirming the structure of complex derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information on the three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confirmation of the elemental composition of the molecule and its fragments.

Spectroscopic Techniques: Azo-azomethine dyes containing the 1,2,5-oxadiazole core have been characterized using elemental analysis, mass spectrometry, IR, UV-Vis, and NMR spectroscopy to understand their tautomeric and solvatochromic properties. researchgate.net

| Characterization Technique | Information Obtained |

| 1H and 13C NMR | Connectivity of atoms and chemical environment of nuclei. |

| Mass Spectrometry | Molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Presence of functional groups. |

| UV-Visible Spectroscopy | Electronic transitions and chromophoric systems. |

| X-ray Crystallography | Three-dimensional molecular structure and packing. |

Integration of Computational and Experimental Approaches for Mechanism Elucidation

The synergy between computational modeling and experimental studies is a powerful tool for understanding reaction mechanisms and predicting molecular properties. nih.gov For this compound, this integrated approach can accelerate research and development.

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, geometry, and reactivity of the molecule. These calculations can help in understanding the mechanism of its formation and predicting its behavior in different chemical environments. For instance, the decomposition mechanism of energetic 1,2,5-oxadiazole derivatives has been proposed based on computational studies. nih.gov

Molecular Docking: In the context of drug discovery, molecular docking simulations can predict the binding affinity and orientation of this compound and its derivatives within the active site of a biological target.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to correlate the structural features of a series of 1,2,5-oxadiazole derivatives with their biological activity, guiding the design of more potent compounds.

Exploration of 1,2,5-Oxadiazole-3-ylmethyl Acetate as a Molecular Scaffold for Chemical Libraries

The 1,2,5-oxadiazole ring is considered a versatile scaffold in medicinal chemistry and materials science. nih.govnih.govijper.org this compound, with its functional handles, is an excellent starting point for the construction of diverse chemical libraries.

Combinatorial Chemistry: By systematically modifying the acetate group and potentially other positions on the oxadiazole ring, large libraries of related compounds can be synthesized. This approach is particularly valuable in drug discovery for screening against a wide range of biological targets.

Fragment-Based Drug Discovery (FBDD): The 1,2,5-oxadiazole core can serve as a molecular fragment that can be elaborated upon to develop potent and selective drug candidates.

Materials Science: The unique electronic properties of the 1,2,5-oxadiazole ring make it an interesting component for the development of novel organic materials, such as energetic materials and organic electronics. acs.orgresearchgate.net The synthesis of a small library of 1,2,5-oxadiazole derivatives has been reported to explore their antiproliferative activity. nih.gov

The exploration of this compound and its derivatives holds significant promise for advancements in both fundamental chemistry and applied sciences. The development of novel synthetic methods, the application of advanced characterization techniques, the integration of computational and experimental approaches, and its use as a scaffold for chemical libraries will undoubtedly pave the way for new discoveries and applications of this intriguing class of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2,5-Oxadiazol-3-ylmethyl acetate, and how can reaction progress be monitored effectively?

- Answer : The synthesis typically involves condensation reactions using chloroacetyl chloride or similar acylating agents with a 1,2,5-oxadiazole precursor under reflux conditions. Triethylamine is often employed as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours yields substituted oxadiazole acetates .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming molecular structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls. X-ray crystallography provides unambiguous confirmation of molecular geometry, as demonstrated in crystal structure reports of analogous compounds (e.g., 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate) .

Q. What are the common applications of 1,2,5-oxadiazole derivatives in pharmacological research?

- Answer : These derivatives are investigated for antimicrobial, anticancer, and anti-inflammatory activities. For instance, 1,3,4-oxadiazole analogs are evaluated via in vitro assays against bacterial strains (e.g., Staphylococcus aureus) or cancer cell lines (e.g., MDA-MB-435). Biological testing involves determining minimum inhibitory concentrations (MICs) or IC₅₀ values in dose-response studies .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives under basic conditions?

- Answer : Low yields often arise from competing side reactions or incomplete dehydrohalogenation. Optimization strategies include:

- Using stronger bases (e.g., NaNH₂ in liquid ammonia at -70°C) to promote elimination .

- Adjusting reaction time and temperature to minimize byproduct formation.

- Employing high-throughput screening to identify optimal solvent systems (e.g., DMF/H₂O mixtures for Suzuki couplings) .

Q. What strategies resolve contradictions in NMR data when analyzing substituted 1,2,5-oxadiazole derivatives?

- Answer : Contradictions may stem from dynamic rotational isomerism or overlapping signals. Solutions include:

- Variable-temperature NMR to distinguish conformational isomers.

- 2D NMR techniques (e.g., COSY, HSQC) for unambiguous signal assignment.

- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .

Q. How to design experiments to evaluate the reactivity of this compound under electrophilic conditions?

- Answer : Reactivity studies in superacids (e.g., CF₃SO₃H) or with Lewis acids (e.g., AlCl₃) can probe electrophilic substitution patterns. In-situ monitoring via FT-IR or HPLC-MS tracks intermediate formation. For example, bromination of styryl-oxadiazole precursors followed by dehydrobromination yields ethynyl derivatives, though yields require optimization .

Q. What are the challenges in isolating and purifying this compound from reaction mixtures, and how can they be mitigated?

- Answer : Challenges include co-eluting diastereomers or polar byproducts. Mitigation strategies:

- Gradient elution in column chromatography (e.g., hexane/ethyl acetate gradients).

- Recrystallization using solvent pairs (e.g., pet-ether/ethanol) to enhance purity.

- Preparative HPLC with C18 columns for high-resolution separation .

Q. How to optimize catalytic systems for cross-coupling reactions involving this compound?

- Answer : Screen palladium catalysts (e.g., (PPh₃)₄Pd) and ligands (e.g., XPhos) to enhance coupling efficiency. Parameters to optimize:

- Solvent polarity (e.g., DMF vs. THF).

- Base selection (e.g., K₂CO₃ for Suzuki-Miyaura couplings).

- Microwave-assisted heating to reduce reaction time and improve yield .

Notes

- References : Ensure all methodologies are cross-validated with controls (e.g., blank reactions, internal standards).

- Data Interpretation : Use statistical tools (e.g., ANOVA) to assess reproducibility in biological assays .

- Safety : Handle superacids and liquid ammonia with appropriate PPE and under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.